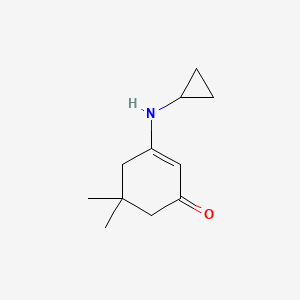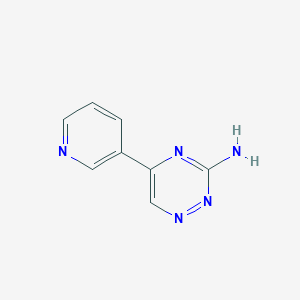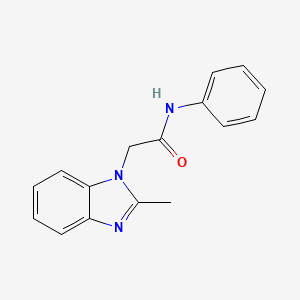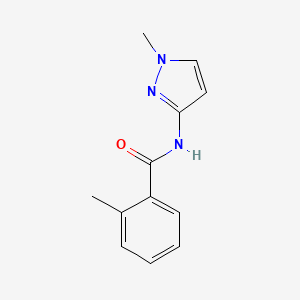
2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- (hereafter referred to as 2-CHP) is an organic compound belonging to the class of cyclic compounds, specifically cycloalkenes. 2-CHP has a wide range of applications in the fields of scientific research, including biochemical and physiological studies.
Mecanismo De Acción
2-CHP binds to proteins in the body and acts as a ligand, which means that it helps to regulate the activity of proteins. It binds to proteins by forming hydrogen bonds with amino acid residues in the proteins, which helps the proteins to form active complexes. It also helps to stabilize the structure of proteins, which helps to regulate their activity.
Biochemical and Physiological Effects
2-CHP has been used to study the biochemical and physiological effects of certain drugs on human cells and tissues. It has been shown to have an inhibitory effect on the activity of certain enzymes, which can help to reduce the side effects of certain drugs. It has also been shown to have an anti-inflammatory effect, which can help to reduce the symptoms of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CHP is a versatile compound that can be used in a variety of laboratory experiments. It has a high solubility in aqueous solutions, which makes it ideal for use in biochemical and physiological studies. However, it is not very stable in acidic conditions, so it must be handled carefully when used in laboratory experiments.
Direcciones Futuras
The potential future directions for 2-CHP include further studies into its mechanism of action and its biochemical and physiological effects. It could also be used in the development of new drugs and therapies, as well as in the development of new diagnostic tools. Additionally, it could be used to study the structure of proteins and their interactions with other molecules. Finally, it could be used to study the metabolism of certain drugs, and to study the effects of certain drugs on human cells and tissues.
Métodos De Síntesis
2-CHP can be synthesized by two methods: the first is a nucleophilic substitution reaction, and the second is an alkylation reaction. In the nucleophilic substitution reaction, 2-CHP is synthesized by reacting cyclopropylamine with cyclohexenone in an alkali medium. In the alkylation reaction, 2-CHP is synthesized by reacting cyclopropylamine with dimethylcyclohexenone in an acidic medium. Both methods require the use of a catalyst and a solvent, such as water, ethanol, or methanol.
Aplicaciones Científicas De Investigación
2-CHP is used in a wide range of scientific research applications, including biochemical and physiological studies. It has been used as a ligand for the binding of proteins, and it has been used to study the structure of proteins and their interactions with other molecules. It has also been used to study the metabolism of certain drugs, and it has been used to study the effects of certain drugs on human cells and tissues.
Propiedades
IUPAC Name |
3-(cyclopropylamino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2)6-9(5-10(13)7-11)12-8-3-4-8/h5,8,12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTSNORXONFLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406628 |
Source


|
| Record name | 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848233-25-0 |
Source


|
| Record name | 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)

![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)



![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6614031.png)




![N-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6614078.png)